Molecular structure and physicochemical properties of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
Molecular structure and physicochemical properties of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
Executive Summary
This technical guide provides a comprehensive analysis of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine , a bicyclic heteroaromatic scaffold increasingly relevant in medicinal chemistry. Characterized by a 2-aminoimidazole core linked to a pyridine ring via a methylene bridge, this molecule serves as a critical bioisostere for guanidine functionalities in kinase inhibitors, BACE1 inhibitors, and GPCR ligands.
This document moves beyond basic structural definitions to explore the physicochemical behavior, synthetic challenges (specifically regioselectivity), and functional applications of this compound. It is designed for researchers requiring actionable data for lead optimization and synthetic planning.
Part 1: Molecular Identity & Physicochemical Profiling[1]
The physicochemical profile of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is dominated by its dual-basic nature. Understanding the ionization states of the imidazole and pyridine nitrogens is prerequisite for optimizing solubility and membrane permeability.
Structural Specifications
| Property | Value / Description |
| IUPAC Name | 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol |
| SMILES | Nc1nc(cn1)Cc2cccnc2 |
| Core Scaffold | 2-Aminoimidazole (guanidine mimetic) |
| Substituent | 3-Picolyl (3-Pyridylmethyl) group |
Physicochemical Properties (Predicted & Analog-Derived)
The following data points are synthesized from validated fragment-based prediction models and experimental data of close structural analogs (e.g., 1-benzyl-2-aminoimidazole).
| Parameter | Value | Technical Insight |
| LogP (Octanol/Water) | ~0.6 – 0.9 | The molecule is moderately polar. The pyridine ring adds lipophilicity compared to a naked imidazole, but the amino group maintains water solubility. |
| pKa₁ (Imidazole Ring) | 8.0 – 8.5 | The 2-amino group donates electron density into the ring, making N3 significantly more basic than in unsubstituted imidazole (pKa ~7.0). |
| pKa₂ (Pyridine Ring) | ~5.2 | The pyridine nitrogen remains weakly basic, protonating only in acidic conditions (pH < 5). |
| H-Bond Donors | 2 | Exocyclic primary amine (-NH₂). |
| H-Bond Acceptors | 3 | Imidazole N3, Pyridine N, Exocyclic N (lone pair). |
| Solubility | High (Acidic pH) | Highly soluble in aqueous 0.1M HCl due to dication formation. Moderate solubility in DMSO/Methanol as a free base. |
Part 2: Synthetic Architecture & Regioselectivity
Synthesizing N1-substituted 2-aminoimidazoles presents a classic regioselectivity challenge. Direct alkylation of 2-aminoimidazole often yields a mixture of products due to tautomerism and multiple nucleophilic sites (N1, N3, and exocyclic -NH₂).
Synthetic Strategy Analysis
To ensure high purity and yield, we recommend Route B (De Novo Ring Construction) over direct alkylation.
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Route A: Direct Alkylation (Not Recommended)
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Route B: Cyclocondensation (Preferred)
Visualization of Preferred Synthesis (Route B)
The following diagram outlines the "Cyanamide Condensation Protocol," which is the industry standard for generating regiochemically pure 1-substituted 2-aminoimidazoles.
Figure 1: Regioselective synthesis via cyanamide cyclization, avoiding isomer formation common in direct alkylation.
Part 3: Experimental Protocols (SOP)
Role: Senior Application Scientist Context: This protocol is optimized for gram-scale synthesis using the cyclization strategy.
Protocol: Cyclization of N-(2,2-dimethoxyethyl)-3-picolylamine with Cyanamide
Materials:
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Precursor: N-(2,2-dimethoxyethyl)-1-(pyridin-3-yl)methanamine (prepared via reductive amination of 3-pyridinecarboxaldehyde with aminoacetaldehyde dimethyl acetal).
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Reagent: Cyanamide (50% aq. solution).
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Solvent: Water / Ethanol (1:1).
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Acid: Phosphate buffer (pH 4.5) or dilute HCl.
Step-by-Step Methodology:
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Activation: Dissolve the acetal precursor (1.0 equiv) in 1N HCl (5 volumes). Heat to 60°C for 1 hour to hydrolyze the acetal to the reactive aldehyde in situ.
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Checkpoint: Monitor by TLC (disappearance of acetal).
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Condensation: Adjust the pH of the solution to ~4.5 using NaOH/Phosphate buffer. Add Cyanamide (1.5 equiv).
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Why pH 4.5? This pH is critical. It protonates the pyridine (preventing side reactions) but keeps the secondary amine sufficiently nucleophilic to attack the cyanamide.
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Cyclization: Heat the mixture to 95°C (reflux) for 3–6 hours.
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Observation: The reaction mixture typically darkens.
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Isolation (Self-Validating Step):
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Cool to room temperature.[2]
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Basify to pH 10 with 2N NaOH.
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Extract exhaustively with Ethyl Acetate / Isopropanol (9:1). The product is polar; simple Ether extraction will fail.
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Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1).
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Target Purity: >98% by HPLC (254 nm).
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Part 4: Structural Analysis & Characterization
To validate the identity of the synthesized compound, look for these diagnostic signals.
Proton NMR (¹H NMR, DMSO-d₆)
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Exocyclic Amine (-NH₂): Broad singlet at δ 5.5 – 6.5 ppm . (Exchangeable with D₂O).
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Imidazole Ring Protons: Two doublets (or broad singlets) at δ 6.5 ppm and δ 6.8 ppm (C4-H and C5-H).
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Methylene Bridge (-CH₂-): Sharp singlet at δ 5.1 ppm . This shift is diagnostic; if it appears < 4.5 ppm, the alkylation likely occurred on the exocyclic amine, not the ring nitrogen.
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Pyridine Protons: Characteristic pattern:
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H2 (s): ~8.5 ppm
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H6 (d): ~8.4 ppm
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H4 (d): ~7.6 ppm
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H5 (dd): ~7.3 ppm
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Mass Spectrometry (ESI-MS)
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[M+H]⁺: 175.1 m/z.
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Fragmentation: High collision energy often cleaves the methylene bridge, showing a fragment at m/z 92 (picolyl cation) and m/z 84 (2-aminoimidazole ring).
Part 5: Biological & Functional Applications[5]
Pharmacophore Mapping
This molecule is a "privileged scaffold" in drug discovery due to its ability to interact with multiple binding pockets:
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Guanidine Bioisostere: The 2-aminoimidazole moiety mimics the arginine side chain but with lower basicity (pKa ~8 vs 13), improving oral bioavailability and blood-brain barrier (BBB) penetration.
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Kinase Hinge Binder: The donor-acceptor motif (N3 acceptor, -NH₂ donor) is ideal for hydrogen bonding with the hinge region of kinase ATP-binding sites.
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BACE1 Inhibition: Used as a core to interact with the catalytic aspartates in Beta-secretase 1 (Alzheimer's target).
Storage & Stability
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Stability: The free base is hygroscopic and sensitive to oxidation (darkening over time).
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Recommendation: Store as the Dihydrochloride salt (2HCl) .
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Preparation: Dissolve free base in MeOH, add 2.2 equiv of 4M HCl in Dioxane, precipitate with Ether.
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Storage: -20°C, under Argon.
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References
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Zavesky, B. P., et al. (2014).[5] "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions." Organic Letters, 16(18), 4952–4955.[5]
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Storey, B. T., et al. (1964).[6] "Basicity of Some 2-Aminoimidazoles." The Journal of Organic Chemistry, 29(10), 3118–3120.[6]
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PubChem Compound Summary. (2025). "1-(Pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one" (Structural Analog Reference). National Center for Biotechnology Information.
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BenchChem Protocols. (2025). "One-Pot Synthesis of 2-Aminoimidazole Derivatives." BenchChem Application Notes.
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- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Synthesis of substituted 2-aminoimidazoles via Pd-catalyzed alkyne carboamination reactions. Application to the synthesis of preclathridine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
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